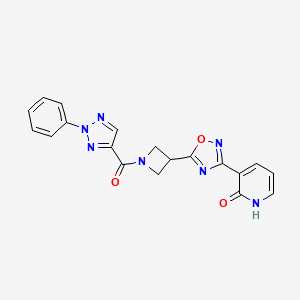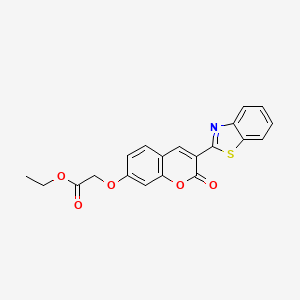
5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is an intriguing compound used in various scientific fields. This compound belongs to the class of furan derivatives, known for their broad utility in medicinal and synthetic chemistry due to the unique properties conferred by the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide generally involves a multi-step process:
Starting Material: Begin with the appropriate furan derivative, such as 5-bromofuran-2-carboxylic acid.
Intermediate Formation: Introduce the sulfonyl component (6,7-dimethoxy-3,4-dihydroisoquinoline) through a nucleophilic substitution reaction, often catalyzed by a base like triethylamine, under controlled temperature conditions.
Final Coupling: Couple the resulting intermediate with an ethyl amine derivative, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the final carboxamide compound.
Industrial Production Methods:
While the industrial production methods might follow similar synthetic routes, they are optimized for scalability. High-pressure reactors and automated flow chemistry systems are often employed to increase yield and consistency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: It can undergo oxidative reactions, especially at the 3,4-dihydroisoquinoline segment.
Reduction: Reduction typically targets the furan ring or the sulfonyl group, often leading to significant structural changes.
Common Reagents and Conditions:
Oxidation Reagents: m-Chloroperbenzoic acid (m-CPBA), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), hydrogenation over palladium/carbon (Pd/C).
Substitution Reagents: Potassium carbonate (K2CO3) in DMF (Dimethylformamide), sodium hydride (NaH).
Major Products Formed:
The major products depend on the type of reaction. For example, oxidative reactions might form N-oxides, whereas substitution reactions could replace the bromine with different nucleophiles.
Aplicaciones Científicas De Investigación
This compound has found significant use in:
Medicinal Chemistry: As a precursor or intermediate in the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Biological Research: In studying enzyme inhibition due to its sulfonyl and carboxamide moieties.
Industry: Used in the preparation of advanced materials, including specialized polymers and coatings.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends largely on its application. For example, in medicinal chemistry, the compound might inhibit specific enzymes by binding to the active site, blocking the substrate's access. The sulfonyl group can form strong interactions with various amino acid residues, while the furan ring adds rigidity and specificity.
Comparación Con Compuestos Similares
5-bromofuran-2-carboxamide: A simpler analog lacking the isoquinoline and sulfonyl groups.
N-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-furan-2-carboxamide: Lacks the bromine substitution, potentially altering its reactivity and binding properties.
Uniqueness:
What sets 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide apart is its combined structural elements, which confer unique reactivity and binding characteristics, making it a valuable tool in both synthetic and medicinal chemistry. The presence of both the bromo and sulfonyl groups allows for diverse functionalization and potential bioactivity, unlike simpler analogs which lack these reactive sites.
There you go! Quite the multifaceted compound. Anything else you want to dig into?
Propiedades
IUPAC Name |
5-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O6S/c1-25-15-9-12-5-7-21(11-13(12)10-16(15)26-2)28(23,24)8-6-20-18(22)14-3-4-17(19)27-14/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSPPKOMVLIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2467243.png)
![N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2467245.png)
![N-(2-chlorophenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2467248.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)
![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)


![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)



